Potassium hydroxymethanesulphonate

Description

Contextual Significance in Chemical Sciences

The significance of potassium hydroxymethanesulphonate in chemical sciences lies primarily in its role as a source of hydroxymethanesulfonate (HMS). HMS is an important sulfur-containing organic species that has garnered considerable interest in atmospheric chemistry. nih.govresearchgate.net The study of sulfur-aldehyde chemistry dates back to the 19th century, and the formation of HMS from the reaction of formaldehyde (B43269) (HCHO) and sulfur dioxide (SO₂) is a key reaction in this field. nih.gov

In atmospheric science, HMS is recognized as a significant component of particulate matter, particularly in polluted environments and during specific meteorological conditions like winter haze and fog. nih.govnih.gov Its presence can influence air quality and climate processes. forumias.com The study of HMS and its salts, like this compound, is crucial for understanding the chemical composition of aerosols and their impact on the environment. nih.govresearchgate.net

Beyond atmospheric chemistry, the hydroxymethanesulfonate anion is of interest in organic synthesis and industrial applications. The sodium salt is utilized in the preparation of oil-soluble sulfonate additives to enhance the properties of lubricant oils and as a dispersant for gypsum paste. usbio.net Given the similar chemical nature, this compound holds potential for similar applications where the presence of potassium ions is desirable or offers specific advantages.

Historical Trajectory of Academic Inquiry

Academic inquiry into hydroxymethanesulfonates began with early studies of sulfur-aldehyde chemistry. nih.gov A significant development occurred when it was reported that atmospheric SO₂ could be quantified by converting it to HMS with formaldehyde and then detecting the stable adduct. nih.gov This highlighted the stability of the HMS anion and paved the way for its identification as a significant sulfur species in atmospheric phenomena like fog and low clouds. nih.gov

Early atmospheric chemistry models incorporated HMS chemistry to better understand atmospheric processes. nih.gov However, for a period, the focus on HMS in atmospheric aerosols was somewhat limited, partly due to analytical challenges. Standard ion chromatography methods could misidentify HMS as sulfate (B86663), leading to an underestimation of its prevalence. nih.govacs.org

Renewed interest in HMS has been driven by studies in heavily polluted regions, such as Beijing, where it was found to be a significant contributor to particulate sulfur during severe winter haze events. nih.gov More recent research has also focused on its formation in unique environments like the Arctic, where it has been detected in atmospheric aerosols during fog events. nih.govresearchgate.netacs.org These studies have advanced the understanding of HMS formation under cold and dark conditions, highlighting its global presence and importance. nih.govresearchgate.net While much of this research has focused on the hydroxymethanesulfonate anion in general or its sodium salt, the findings are directly relevant to understanding the potential role and behavior of this compound.

Scope and Research Objectives

Current and future research on this compound and related compounds is focused on several key objectives:

Atmospheric Chemistry and Climate Modeling: A primary objective is to accurately quantify the contribution of HMS to atmospheric particulate matter globally. nih.gov This involves developing improved analytical techniques to differentiate HMS from sulfate and other sulfur species. nih.govacs.org Research aims to refine climate and air quality models by incorporating the chemistry of HMS formation and its impact on aerosol properties. nih.gov

Understanding Formation Mechanisms: Investigating the specific environmental conditions that favor the formation of HMS is a critical area of research. forumias.com This includes studying the role of temperature, humidity, pH, and the presence of precursors like formaldehyde and sulfur dioxide in various atmospheric environments, from polluted urban centers to remote polar regions. nih.govforumias.com

Synthetic and Industrial Applications: Exploring the potential uses of this compound in organic synthesis and industrial processes remains an area for development. Drawing parallels from its sodium counterpart, research could focus on its utility as a surfactant, a preservative, or in the synthesis of specialized polymers and other materials. saapedia.org

Prebiotic Chemistry: The formation of stable adducts like hydroxymethanesulfonate from simple molecules believed to be present on early Earth, such as formaldehyde and bisulfite, has implications for prebiotic chemistry. nih.gov Research in this area explores how such compounds could have acted as reservoirs for key organic molecules necessary for the origin of life. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

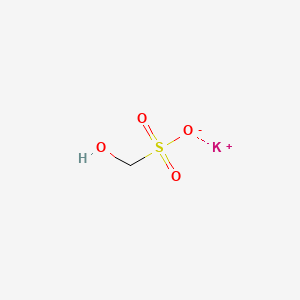

| Molecular Formula | CH₃KO₄S | nih.gov |

| Molecular Weight | 150.20 g/mol | nih.gov |

| IUPAC Name | potassium;hydroxymethanesulfonate | nih.gov |

| CAS Number | 51754-03-1 | nih.gov |

| Appearance | White solid | saapedia.org |

| Solubility | Soluble in water | saapedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

51754-03-1 |

|---|---|

Molecular Formula |

CH3KO4S |

Molecular Weight |

150.20 g/mol |

IUPAC Name |

potassium;hydroxymethanesulfonate |

InChI |

InChI=1S/CH4O4S.K/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |

InChI Key |

YYKGYTHEGCZRRI-UHFFFAOYSA-M |

Canonical SMILES |

C(O)S(=O)(=O)[O-].[K+] |

Related CAS |

75-92-3 (Parent) |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Investigations

Crystal and Molecular Structure Elucidation

The precise arrangement of atoms and ions in the solid state is fundamental to understanding the properties of potassium hydroxymethanesulfonate. X-ray crystallography has been the definitive technique for this purpose, confirming the connectivity between the carbon and sulfur atoms.

Early investigations into the structure of aldehyde and ketone bisulfite adducts relied on chemical evidence and Raman spectroscopy, which left some ambiguity. iucr.org To resolve this, a single-crystal X-ray diffraction study of potassium hydroxymethanesulfonate was undertaken. This analysis provided unequivocal evidence that the compound contains a direct carbon-to-sulfur (C-S) bond, rather than a carbon-oxygen-sulfur (C-O-S) linkage. iucr.org

The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is composed of potassium ions (K⁺) and dimeric units of hydroxymethanesulfonate anions, [(HO-CH₂-SO₃)⁻]₂, which are linked by hydrogen bonds. iucr.org The potassium ion is coordinated by seven oxygen atoms in a pentagonal bipyramid arrangement. iucr.org

Below are the crystallographic parameters for potassium hydroxymethanesulfonate.

Table 1: Crystal Data and Structure Refinement for Potassium Hydroxymethanesulfonate

| Parameter | Value |

|---|---|

| Empirical Formula | CH₃KO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.347 (5) |

| b (Å) | 7.527 (3) |

| c (Å) | 14.173 (6) |

| β (°) | 148.44 (2) |

| Volume (ų) | 599.5 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.14 |

Data sourced from Cameron & Chute (1979). iucr.org

The X-ray diffraction study also yielded precise measurements of the interatomic distances and angles within the hydroxymethanesulfonate anion. These data are crucial for a detailed understanding of the molecular geometry. The key finding was the S-C bond length of 1.83 Å, confirming the direct linkage between the sulfur and the methylene (B1212753) carbon. iucr.org The geometry around the sulfur atom is tetrahedral, as expected for a sulfonate group.

The table below summarizes the principal bond lengths and angles.

Table 2: Selected Interatomic Distances (Å) and Bond Angles (°) for Potassium Hydroxymethanesulfonate

| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |

|---|---|---|---|

| S - C | 1.83 (1) | O(2) - S - O(3) | 112.5 (4) |

| S - O(2) | 1.450 (6) | O(2) - S - O(4) | 112.8 (4) |

| S - O(3) | 1.455 (6) | O(3) - S - O(4) | 112.3 (4) |

| S - O(4) | 1.453 (6) | O(2) - S - C | 105.7 (4) |

| C - O(1) | 1.41 (1) | O(3) - S - C | 105.8 (4) |

| O(4) - S - C | 107.0 (4) | ||

| S - C - O(1) | 110.1 (6) |

Data sourced from Cameron & Chute (1979). iucr.org

Advanced Spectroscopic Methods in Structural Analysis

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods offer complementary information about the molecule's structure and dynamics in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. While detailed ¹H and ¹³C NMR spectra for solid potassium hydroxymethanesulfonate are not extensively documented in peer-reviewed literature, the hydroxymethanesulfonate (HMS) anion is known to be NMR-active and has been quantified in aqueous solutions using this technique. acs.orgresearchgate.netnasa.gov Calibration curves for HMS have been developed for quantitative analysis, confirming its distinct signals. researchgate.net For the hydroxymethanesulfonate anion, one would expect a signal in the ¹H NMR spectrum for the methylene (-CH₂-) protons and a signal for the hydroxyl (-OH) proton, with their chemical shifts influenced by the solvent and concentration. In the ¹³C NMR spectrum, a single resonance is expected for the methylene carbon.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a characteristic "fingerprint" based on the functional groups present. For potassium hydroxymethanesulfonate, characteristic vibrations would arise from O-H stretching of the hydroxyl group, C-H stretching of the methylene group, and the strong, distinct symmetric and asymmetric stretching vibrations of the sulfonate (SO₃) group. nih.gov The C-S bond also has a characteristic stretching frequency. nih.gov Although early Raman spectra were used in preliminary structural investigations, modern, high-resolution IR and Raman spectra for pure, solid potassium hydroxymethanesulfonate are not widely published. iucr.org Studies on the related compound, potassium methanesulfonate, show that the infrared spectra can distinguish between coordinated and non-coordinated forms of the sulfonate ion, a principle that would apply to hydroxymethanesulfonate as well. nih.govnih.gov

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, confirming a compound's molecular weight and providing structural information through fragmentation analysis. The hydroxymethanesulfonate anion has been identified and measured in atmospheric aerosol samples using mass spectrometry, typically coupled with a separation technique like ion chromatography (PILS-IC). acs.orgnih.gov In negative ion mode electrospray ionization (ESI-MS), the hydroxymethanesulfonate anion is detected as an ion with a mass-to-charge ratio (m/z) of 111. nih.gov The detection of this specific mass confirms the elemental composition of the anion (CH₃O₄S⁻) and serves as a key piece of evidence for its structural confirmation in complex mixtures. Challenges in its detection can arise from potential overlap with sulfate (B86663) signals in some mass spectrometric methods. acs.org

Reaction Kinetics and Thermodynamic Analyses

The formation and decomposition of hydroxymethanesulphonate are governed by specific kinetic and thermodynamic parameters.

The kinetics of hydroxymethanesulphonate (HMS) formation and decomposition are highly dependent on the chemical environment. The decomposition of HMS has been studied, with an effective rate coefficient of 1.1 × 10⁻⁵ s⁻¹ observed at a pH of 5.6 and 25°C. researchgate.net At high pH, the unimolecular rate constant for the decomposition of HMS back to formaldehyde (B43269) and sulfite (B76179) is approximately 43 s⁻¹. nih.gov

Recent studies using ab initio molecular dynamics have revealed that the reaction is significantly faster at the air-water interface than in the bulk aqueous phase. nih.gov The energy barrier for the reaction at the interface is reduced to approximately 2.7 kcal/mol, leading to a rate enhancement of about two orders of magnitude compared to the reaction in the bulk aqueous solution. nih.gov This acceleration is attributed to a combination of favorable enthalpy and entropy effects at the interface, including partial solvation and restricted motion of the formaldehyde molecule. nih.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Decomposition Rate Coefficient | 1.1 × 10⁻⁵ s⁻¹ | pH 5.6, 25°C | researchgate.net |

| Unimolecular Decomposition Rate Constant | ~43 s⁻¹ | High pH | nih.gov |

| Reaction Rate Enhancement | ~100-fold increase | Air-water interface vs. bulk aqueous phase | nih.gov |

The formation of hydroxymethanesulphonate from formaldehyde and bisulfite is a reversible reaction that reaches a thermodynamic equilibrium. nih.gov The equilibrium strongly favors the formation of the hydroxymethanesulphonate adduct. google.comnih.gov The equilibrium constant for the dissociation of the adduct ([SO₃²⁻]total[HCHO]total/[HOCH₂SO₃⁻]) is approximately 2 × 10⁻⁴ M at pH values above the pKa of bisulfite. nih.gov

The equilibrium is sensitive to temperature. The relationship between the equilibrium constant (K₁ₐ) and temperature (T, in Kelvin) at a pH of 5-6 can be described by the following equation: log(1/K₁ₐ) = (2854 ± 59)/T - (3.0 ± 0.2) researchgate.net

This equation demonstrates that the stability of the adduct is temperature-dependent.

| Parameter | Value / Equation | Conditions | Source |

|---|---|---|---|

| Dissociation Equilibrium Constant | ~2 × 10⁻⁴ M | pH > pKa of bisulfite | nih.gov |

| Temperature Dependence of Equilibrium Constant (K₁ₐ) | log(1/K₁ₐ) = (2854 ± 59)/T - (3.0 ± 0.2) | pH 5-6 | researchgate.net |

Several environmental factors significantly influence the rate and equilibrium of hydroxymethanesulphonate formation.

pH: The pH of the aqueous solution is a critical parameter. nih.gov The formation of HMS is most favorable under moderately acidic conditions, typically within a pH range of 4 to 6. nih.gov This is because the reaction rate is highly dependent on the concentration of sulfite (SO₃²⁻), which is itself governed by the pH-dependent equilibrium between sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite. nih.gov The forward reaction rate constant for the reaction involving sulfite is about five orders of magnitude faster than the one involving bisulfite. nih.gov

Temperature: Lower temperatures can dramatically increase the rate of HMS production. nih.gov A decrease in temperature from 273 K (0°C) to 235 K (-38°C) can enhance the aqueous-phase production rate by five to six orders of magnitude. nih.gov This profound effect is primarily due to the increased solubility of the reactants, sulfur dioxide and formaldehyde, at lower temperatures. nih.gov This enhanced solubility greatly increases the aqueous concentrations of S(IV) species and formaldehyde, facilitating the reaction. nih.gov

| Reactant | Henry's Law Constant at 273 K (M/atm) | Henry's Law Constant at 235 K (M/atm) | Source |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | 780 (at pH 4) | 1.6 × 10⁴ (at pH 4) | nih.gov |

| Formaldehyde (HCHO) | 1.8 × 10⁵ | 7.8 × 10⁷ | nih.gov |

Reaction Medium: The physical environment where the reaction occurs plays a role. As noted previously, the air-water interface provides a more favorable environment for HMS formation than the bulk aqueous solution, leading to a significantly accelerated reaction rate. nih.gov This is due to synergistic enthalpy-entropy effects at the interface. nih.gov

Mechanistic Elucidation of Formation and Decomposition

The core of understanding potassium hydroxymethanesulphonate lies in the mechanistic details of its formation and breakdown.

The primary pathway to the formation of hydroxymethanesulphonate (HMS) is through the nucleophilic addition of a sulfur(IV) species to formaldehyde. The reaction initiates with the attack of the lone pair of electrons on the sulfur atom of a bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) ion on the electrophilic carbonyl carbon of formaldehyde. nih.govresearchgate.net This initial attack leads to the formation of a C-S single bond and a tetrahedral intermediate. nih.gov Subsequently, a proton transfer step yields the final hydroxymethanesulphonate product. nih.gov

Theoretical studies using quantum chemistry calculations have shown that the reaction involving the sulfite anion (HCHO + SO₃²⁻) has a significantly lower activation energy barrier (1.6 kcal mol⁻¹) compared to the reaction with the bisulfite anion (HCHO + HSO₃⁻), which has a barrier of 9.7 kcal mol⁻¹. nih.gov This indicates that the reaction with the sulfite anion is the more favorable pathway. nih.gov The rate of this nucleophilic addition is highly dependent on the pH of the solution, as pH governs the concentration of the more reactive sulfite ion. researchgate.netnih.gov The forward reaction rate constant for the formation of HMS through the reaction of formaldehyde and sulfite is approximately five orders of magnitude faster than the reaction involving bisulfite. researchgate.net

The reaction is reversible, and the stability of the resulting hydroxymethanesulphonate adduct is influenced by steric factors. For instance, adducts formed from larger carbonyl compounds like dihydroxyacetone are less stable than the formaldehyde adduct. nih.gov

The decomposition of hydroxymethanesulphonate is a slow process that occurs via the reverse of its formation reaction, yielding formaldehyde and aqueous sulfur dioxide (S(IV)). capes.gov.brnih.gov The rate of this decomposition is highly sensitive to pH, with the process accelerating as the pH increases. capes.gov.brnih.gov The lifetime of HMS in aqueous solutions can range from months at a pH of 4.0 to a matter of hours at a pH of 6.0. nih.gov

The rate-limiting step in the decomposition is the cleavage of the carbon-sulfur bond. The stability of the HMS anion in solution is also influenced by the surrounding environment. In closed systems, the decomposition may be limited by the headspace-to-solution volume ratio, which can affect the partitioning of the volatile decomposition products, SO₂ and formaldehyde, and thus influence the equilibrium. nih.gov Under dry conditions and in the presence of sufficient cations to form a stable salt, hydroxymethanesulphonate is considered to be stable. nih.gov However, in aqueous extracts, a noticeable decomposition and subsequent oxidation to sulfate can occur over time. nih.gov

| pH | Second-Order Formation Rate Constant (M⁻¹s⁻¹) at 25°C | Decomposition Rate Constant (s⁻¹) at 25°C |

| 4 | 1.94 ± 0.11 | 4.8 ± 0.4 × 10⁻⁷ |

| 5 | 12.60 ± 1.04 | 3.5 ± 0.2 × 10⁻⁶ |

Table 1: pH-Dependent Rate Constants for HMS Formation and Decomposition capes.gov.br

Hydroxymethanesulphonate can undergo oxidation induced by free radicals, a process that has been studied using pulse radiolysis. The hydroxyl radical (•OH) reacts with hydroxymethanesulphonate via hydrogen abstraction from the carbon atom to form the •CH(OH)SO₃⁻ radical. This reaction has a determined rate constant of (3.0 ± 0.3) × 10⁸ M⁻¹s⁻¹. The resulting radical's spectral properties are pH-dependent due to an acid-base equilibrium.

The sulfate radical (SO₄⁻•) also reacts with hydroxymethanesulphonate, albeit at a slower rate, with a rate constant of (1.3 ± 0.2) × 10⁶ M⁻¹s⁻¹. The exact products of this reaction have not been fully identified.

Upon oxidation, particularly through heterogeneous OH oxidation, hydroxymethanesulphonate can be converted to formaldehyde and the sulfite radical anion (SO₃⁻•). rsc.org This sulfite radical can then initiate a series of chain reactions, leading to the formation of sulfate (SO₄²⁻) and peroxydisulfate (B1198043) (S₂O₈²⁻) ions. rsc.org The kinetics of this oxidative process are sensitive to the adsorption of gas-phase OH radicals onto the aerosol surface. rsc.org

| Radical Species | Reaction with HMS | Rate Constant (M⁻¹s⁻¹) | Product(s) |

| •OH | Hydrogen Abstraction | (3.0 ± 0.3) × 10⁸ | •CH(OH)SO₃⁻ |

| SO₄⁻• | Oxidation | (1.3 ± 0.2) × 10⁶ | Unidentified |

Table 2: Rate Constants for the Reaction of Radicals with Hydroxymethanesulphonate

Reactivity Profiling

The reactivity of this compound extends beyond its formation and decomposition, with potential roles as a reducing agent and a substrate in substitution reactions, although research in these areas is less extensive.

While specific studies on this compound as a reducing agent are limited, information can be inferred from the well-documented reactivity of its sodium analogue, sodium hydroxymethanesulfinate, commonly known as Rongalite. Rongalite is recognized as a versatile and environmentally friendly reducing agent in organic synthesis. It is known to generate sulfite anions (SO₂²⁻) in situ, which are the active reducing species.

Rongalite has been employed for the chemoselective reduction of various functional groups. For instance, it can reduce α-keto esters and α-keto amides to the corresponding α-hydroxy esters and α-hydroxy amides in good yields via a radical mechanism. This method is notable for its compatibility with other reducible functionalities such as halides, alkenes, amides, and nitriles. Rongalite is also used for the reductive dehalogenation of α-halo ketones and aldehydes.

It is plausible that this compound could exhibit similar reducing properties, as the active reducing entity is the hydroxymethanesulfinate anion. However, direct experimental evidence and specific applications for the potassium salt in organic transformations are not widely reported in the literature.

Detailed studies on the substitution reaction pathways of this compound are scarce in the available scientific literature. The molecule possesses two primary sites for potential nucleophilic substitution: the hydroxyl group and the sulfonate group.

In principle, the hydroxyl group could be a leaving group after protonation, similar to alcohols, or it could be converted into a better leaving group. However, no specific examples of such reactions for hydroxymethanesulphonate have been documented.

The sulfonate group (–SO₃⁻) is generally a good leaving group in nucleophilic substitution reactions. For other alkyl sulfonates, such as tosylates and mesylates, SN1 and SN2 reactions are common. However, the presence of the adjacent hydroxyl group in hydroxymethanesulphonate may influence its reactivity in substitution reactions, potentially through intramolecular interactions or by affecting the stability of any carbocation intermediates. Without specific research on this compound, any discussion on its substitution reaction pathways remains speculative and an area for future investigation.

Synthetic Pathways and Reaction Mechanism Studies

Interactions with Oxidizing Agents

The chemical behavior of potassium hydroxymethanesulfonate in the presence of oxidizing agents is a critical aspect of its stability and transformation pathways, particularly in atmospheric and industrial contexts. Research into these interactions reveals specific mechanisms and reactivity patterns with various oxidants.

Detailed theoretical studies have elucidated the oxidation mechanism of hydroxymethanesulfonate (HMS) by the hydroxyl radical (•OH), a highly reactive oxidizing species prevalent in the atmosphere. nih.gov The reaction is initiated by the formation of a complex between the hydroxymethanesulfonate anion and the hydroxyl radical. This intermediate complex can then proceed through a transition state, leading to the formation of methanediol (B1200039) and the sulfite (B76179) radical anion (SO₃˙⁻). nih.gov

The calculated free energy diagram for this reaction indicates that the hydroxyl radical adds to the HMS anion to form the complex CH₂(OH)SO₃⁻···OH. This complex then overcomes an energy barrier to yield the products. nih.gov The resulting sulfite radical anion is itself reactive and can further react with molecular oxygen (O₂) to produce the peroxysulfate radical anion (SO₅˙⁻). nih.gov This subsequent reaction involves its own transition state and energy barrier. nih.gov

Conversely, observations from atmospheric studies suggest that ozone (O₃), another common oxidizing agent, is not likely a significant contributor to the transformation of hydroxymethanesulfonate. nih.gov Field studies have shown an anticorrelation between the concentrations of HMS and ozone, which implies that HMS is not primarily formed or degraded through oxidation by O₃ or the free radicals associated with its chemistry in that environment. nih.gov

While specific studies on the interaction of potassium hydroxymethanesulfonate with other common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium peroxomonosulfate (Oxone®) are not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of these oxidants with similar organic functional groups. organic-chemistry.orglibretexts.org Potassium permanganate is a powerful oxidizing agent capable of oxidizing primary alcohols to carboxylic acids. libretexts.org Given that potassium hydroxymethanesulfonate possesses a primary alcohol-like hydroxyl group, a reaction with a strong oxidant like KMnO₄ could potentially lead to the oxidation of the hydroxymethyl group.

General chemical compatibility guidelines consistently categorize strong oxidizing agents as being incompatible with a wide range of organic and inorganic substances. aimconsultant.comscu.edu Oxidizing agents like potassium permanganate, potassium chlorate, and hydrogen peroxide are known to react, sometimes vigorously, with organic materials. aimconsultant.comquora.com Therefore, it is standard practice to segregate strong oxidizers from compounds like potassium hydroxymethanesulfonate to prevent potentially hazardous reactions. storemasta.com.au

Data Tables

Table 1: Theoretical Reaction Data for the Oxidation of Hydroxymethanesulfonate (HMS) by the Hydroxyl Radical (•OH)

| Reactants | Intermediate Complex | Transition State | Products | Subsequent Reaction |

| CH₂(OH)SO₃⁻ + •OH | CH₂(OH)SO₃⁻···OH (C5) | TS5 | CH₂(OH)₂ + SO₃˙⁻ | SO₃˙⁻ + O₂ → SO₅˙⁻ (via TS6) |

Data sourced from theoretical calculations at the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of theory. nih.gov

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly techniques designed for ionic and polar species, forms the cornerstone of analytical strategies for potassium hydroxymethanesulphonate. These methods separate the ionic constituents, the potassium cation (K⁺) and the hydroxymethanesulphonate anion (CH₂(OH)SO₃⁻), prior to their quantification.

Ion Chromatography (IC) for Anion Separation

Ion chromatography (IC) is a highly effective and widely used technique for the determination of inorganic ions. nih.govasianpubs.org It is frequently recommended as a robust alternative to traditional methods like atomic absorption spectroscopy for ion analysis. chemicalindustryjournal.co.ukmetrohm.com IC can simultaneously measure multiple analytes in a single run, enhancing efficiency and versatility. metrohm.com The technique operates by separating ions based on their affinity to a stationary phase, making it suitable for analyzing both the potassium cation and the hydroxymethanesulphonate anion. metrohm.comnih.gov

In the context of this compound, IC would be employed to separate the hydroxymethanesulphonate anion from other anions present in a sample matrix. The detection is typically based on conductivity. nih.gov

The success of an IC separation is critically dependent on the choice of the stationary phase (column) and the mobile phase (eluent). nih.govpragolab.cz High-capacity cation-exchange columns, such as the IonPac CS16 or Metrosep C 6, are utilized for resolving cations like potassium, even in high-ionic-strength matrices. asianpubs.orgchemicalindustryjournal.co.uk For anion separation, corresponding anion-exchange columns like the IonPac AS19 are employed. nih.gov

Eluent selection is crucial for achieving optimal separation. Dilute solutions of acids, such as methanesulfonic acid, are common eluents for cation analysis. nih.govasianpubs.org For anion analysis, alkaline solutions like sodium hydroxide (B78521) are often used. nih.gov The concentration of the eluent and the column temperature are optimized to achieve good resolution, stable baselines, and reasonable analysis times. nih.govnih.gov For instance, increasing the column temperature can sometimes lead to a faster analysis. nih.gov

Table 1: Typical IC System Parameters for Ion Analysis

| Parameter | Cation Analysis Example | Anion Analysis Example |

|---|---|---|

| Column | IonPac CS16 asianpubs.org / Metrosep C 6 chemicalindustryjournal.co.uk | IonPac AS19 nih.gov |

| Eluent | 0.03 M Methanesulfonic Acid asianpubs.org | 20 mM Sodium Hydroxide nih.gov |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Column Temp. | 35 °C | 35 °C nih.gov |

A significant challenge in ion chromatography is the potential for co-elution, where two or more different ions elute from the column at the same time, leading to overlapping peaks and inaccurate quantification. youtube.com This is particularly problematic when analyzing complex samples where numerous ions may be present.

Matrix effects also pose a considerable challenge. These effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical signal. nih.govnih.gov In IC, a high concentration of matrix ions can affect the retention behavior and resolution of the target analyte. nih.gov For example, a high concentration of ions in a sample can overload the system, making it difficult to determine the solute ions. nih.gov Sample pretreatment, such as dilution or extraction, is often necessary to minimize these matrix effects. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing

For highly polar and ionic compounds that show poor retention on traditional reversed-phase (RP) HPLC columns, ion-pair chromatography (IPC) is a powerful alternative. sigmaaldrich.commasontechnology.ie This technique introduces an ion-pairing reagent to the mobile phase. spectrumchemical.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. It pairs with the analyte ion, forming a neutral, more hydrophobic complex that can be retained and separated on a reversed-phase column, such as a C8 or C18 column. nih.govsigmaaldrich.com

This approach is well-suited for the hydroxymethanesulphonate anion. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid (for MS compatibility) has been demonstrated for the closely related sodium hydroxymethanesulfonate. sielc.com The choice of ion-pairing reagent, its concentration, and the mobile phase pH are critical parameters that must be optimized to achieve the desired retention and selectivity. sigmaaldrich.comchromatographyonline.com Alkyl sulfonates are commonly used as ion-pairing agents for cationic substances, while quaternary amines can be used for anions like hydroxymethanesulphonate. masontechnology.ie

Table 2: Illustrative HPLC Ion-Pairing Parameters for Anionic Analytes

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 nih.gov |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Ion-Pair Reagent | Tetrabutylammonium hydrogen sulfate (B86663) or similar quaternary amine spectrumchemical.com |

| Detector | UV or Mass Spectrometry (MS) nih.gov |

| pH Control | Buffer to ensure ionization of analyte and ion-pair reagent sigmaaldrich.com |

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography (LC-MS) to provide high sensitivity and specificity.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing ionic and polar compounds like this compound. nih.govcopernicus.org It transfers ions from a liquid solution into the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact hydroxymethanesulphonate anion. copernicus.orgnih.gov ESI is highly compatible with the mobile phases used in reversed-phase and ion-pair HPLC. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), the technique offers an even higher degree of selectivity and structural information. In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of hydroxymethanesulphonate) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. nih.govresearchgate.net This process provides a unique fragmentation pattern that can confirm the identity of the compound and allows for quantification with very low background interference, which is particularly useful when dealing with complex matrices. researchgate.netyoutube.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula / Type |

|---|---|

| This compound | KCH₃O₄S |

| Acetonitrile | C₂H₃N |

| Formic Acid | CH₂O₂ |

| Methanesulfonic Acid | CH₄O₃S |

| Sodium Hydroxide | NaOH |

| Tetrabutylammonium Hydrogen Sulfate | C₁₆H₃₇NO₄S |

| Water | H₂O |

| Potassium Permanganate (B83412) | KMnO₄ |

| Hydrogen Peroxide | H₂O₂ |

| Nitric Acid | HNO₃ |

| Hydrochloric Acid | HCl |

| Cesium Chloride | CsCl |

| Sodium tetraphenylborate | C₂₄H₂₀BNa |

| Trifluoroacetic acid | C₂HF₃O₂ |

| Ammonium (B1175870) hydroxide | NH₄OH |

| Lithium | Li |

| Sodium | Na |

| Tris | (CH₂OH)₃CNH₂ |

| Ammonium | NH₄⁺ |

| Calcium | Ca |

| Magnesium | Mg |

Single-Particle and Aerosol Mass Spectrometry (SPMS, AMS)

Single-particle mass spectrometry (SPMS) and aerosol mass spectrometry (AMS) are powerful online techniques for the real-time analysis of individual aerosol particles. copernicus.org These methods provide information on both the size and chemical composition of particles, which is critical for atmospheric studies. copernicus.org In the context of potassium hydroxymethanesulfonate, both SPMS and AMS have been utilized to detect its presence in atmospheric aerosols. copernicus.orgmit.edu

In SPMS, ambient aerosol particles are introduced into a vacuum system, where they are sized and then ionized by a laser pulse. copernicus.org The resulting ions are analyzed by a time-of-flight mass spectrometer, providing a mass spectrum for each individual particle. copernicus.org Aerosol mass spectrometers, such as the Aerodyne HR-ToF-AMS, operate by vaporizing particles upon impact with a heated surface, followed by electron impact ionization of the resulting gas-phase molecules. copernicus.org

A key challenge in using mass spectrometry for hydroxymethanesulfonate is that many of its fragment ions, such as SO₃⁻ and HSO₃⁻, are also common to other sulfur-containing species. copernicus.org However, under specific conditions where ammonium sulfate or hydroxymethanesulfonate are the dominant sulfur species, differences in their fragmentation patterns can be used for identification. copernicus.org For instance, hydroxymethanesulfonate-containing particles can be identified by a characteristic peak at an m/z of -111 in the negative ion mode of SPMS. copernicus.orgcopernicus.org It is important to note that other compounds like KCl₂⁻ and methyl sulfate (CH₃SO₄⁻) can also contribute to this peak, necessitating careful data interpretation. copernicus.org

| Instrument | Key Feature | Application for Potassium Hydroxymethanesulfonate | Reference |

| Single-Particle Mass Spectrometry (SPMS) | Real-time analysis of individual aerosol particles. | Detection in atmospheric aerosols, often identified by a peak at m/z -111. | copernicus.orgcopernicus.org |

| Aerosol Mass Spectrometry (AMS) | Provides quantitative chemical composition of non-refractory aerosol components. | Can distinguish from ammonium sulfate based on fragmentation patterns in specific scenarios. | copernicus.orgmit.edu |

| High-Resolution Time-of-Flight AMS (HR-ToF-AMS) | High mass resolution allows for better separation of ions with the same nominal mass. | Used to obtain detailed mass spectral signatures of hydroxymethanesulfonate. | copernicus.orgmit.edu |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is a highly sensitive and selective method for the quantification of a wide range of compounds, including ionic species like hydroxymethanesulfonate. This technique combines the separation power of UHPLC with the mass-resolving capabilities of a mass spectrometer. While specific applications of UHPLC-MS for potassium hydroxymethanesulfonate are not extensively detailed in the provided search results, the principles of the technique are well-established for analyzing similar compounds. A study on the analysis of sulfavant A, a sulfolipid, demonstrated a fast and sensitive UHPLC-HRMS method, showcasing the potential for analyzing sulfur-containing organic molecules. cnr.it

The general workflow involves injecting a liquid sample into the UHPLC system, where the components are separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. This allows for both identification and quantification.

Fragmentation Pattern Analysis and Interference Mitigation

The analysis of fragmentation patterns is a cornerstone of identifying compounds using mass spectrometry. libretexts.org When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a chemical fingerprint. For hydroxymethanesulfonate, the fragmentation pattern can be complex due to the molecule's S-C-O bond structure, which affects its stability. mit.edu

A significant challenge in the mass spectrometric analysis of hydroxymethanesulfonate is interference from other sulfur-containing compounds that produce similar fragments. copernicus.org For example, sulfate and various organic sulfur compounds can generate ions that overlap with those from hydroxymethanesulfonate. copernicus.orgmit.edu

Mitigating these interferences is crucial for accurate quantification. This can be achieved through several strategies:

High-Resolution Mass Spectrometry: Instruments with high mass resolution can distinguish between ions that have the same nominal mass but slightly different exact masses. copernicus.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides an additional layer of specificity.

Chromatographic Separation: Techniques like ion chromatography and UHPLC separate interfering compounds before they enter the mass spectrometer. copernicus.orgacs.org

Electrophoretic Methods

Capillary Electrophoresis (CE) for Speciation

Capillary electrophoresis (CE) is a powerful analytical technique for separating ionic species based on their charge and size. usp.org It offers high resolution and efficiency, making it well-suited for the speciation of different sulfur-containing compounds. epa.gov In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution, and a high voltage is applied across the capillary. usp.org Ions migrate at different velocities depending on their electrophoretic mobility, leading to their separation. usp.org

CE has been successfully used to separate and quantify hydroxymethanesulfonate from other sulfur species like sulfite (B76179) and sulfate. copernicus.org Studies have reported the use of CE for the analysis of atmospheric aerosol and vehicle-emitted samples, where the presence of hydroxymethanesulfonate was confirmed. copernicus.org The technique is particularly valuable for speciation studies, allowing researchers to distinguish between different forms of a particular element in a sample. epa.gov

| Technique | Principle | Application to Hydroxymethanesulfonate | Reference |

| Capillary Zone Electrophoresis (CZE) | Separation in a capillary containing only a buffer, based on differences in charge-to-mass ratio. | Separation from other inorganic ions. | usp.org |

| Micellar Electrokinetic Chromatography (MEKC) | A hybrid of electrophoresis and chromatography, using micelles to separate both neutral and charged solutes. | Potential for separating hydroxymethanesulfonate from complex matrices. | usp.org |

Sample Preparation and Stability Considerations in Analytical Procedures

The accurate quantification of this compound relies heavily on meticulous sample preparation and a thorough understanding of its stability during analysis. The compound's susceptibility to decomposition under certain conditions and potential interferences from other chemical species present in the sample matrix are critical factors that must be addressed to ensure reliable analytical results.

Impact of pH on Analyte Stability

The stability of the hydroxymethanesulphonate (HMS) adduct is profoundly influenced by the pH of the solution. Research indicates that the adduct is most stable in a moderately acidic environment, specifically between pH 4 and 5, which is a typical pH range for acidic wet deposition. acs.org The formation of HMS, which is the reaction between formaldehyde (B43269) and S(IV) species, is also highly sensitive to pH. The reaction primarily proceeds through the interaction of formaldehyde with sulfite (SO₃²⁻), and sulfite concentrations are themselves highly dependent on pH. nih.gov Favorable conditions for HMS formation are found at a moderate pH of 4 to 6. nih.gov

Conversely, the stability of HMS diminishes significantly in alkaline environments. In analytical techniques such as ion chromatography (IC) that may use a potassium hydroxide (KOH) eluent, the pH within the column can reach 12 or higher. nih.gov Under such highly alkaline conditions, HMS can undergo substantial decomposition, converting back to its precursor, sulfite, which is then rapidly oxidized to sulfate. nih.gov This decomposition leads to an underestimation of HMS and a concurrent overestimation of sulfate concentrations. nih.gov

Atmospheric aerosol pH is a key factor in the formation and persistence of HMS. In studies of ambient aerosols, thermodynamic models like ISORROPIA-Lite have shown that aerosol pH can often range between 3 and 5, creating conditions conducive to HMS formation. nih.gov

Table 1: pH Influence on Hydroxymethanesulphonate (HMS) Stability and Formation

| pH Range | Effect on HMS | Analytical Implication | Source(s) |

| 3 - 5 | Favorable for formation; region of maximum stability. | Samples should be maintained in this pH range post-collection and prior to analysis to preserve the adduct. | acs.orgnih.gov |

| 4 - 6 | Favorable conditions for formation via the reaction of formaldehyde and sulfite. | Understanding the source sample's pH is crucial for interpreting HMS concentration data. | nih.gov |

| ≥ 12 | Promotes rapid decomposition of HMS into sulfite, which oxidizes to sulfate. | High pH eluents (e.g., KOH in IC) can lead to inaccurate quantification, underestimating HMS and overestimating sulfate. | nih.gov |

Strategies for Mitigating Decomposition During Analysis

To prevent the degradation of this compound during chemical analysis, several strategies have been developed and implemented. The primary goal is to maintain the integrity of the HMS adduct from sample collection through to detection.

One of the most critical strategies involves the careful selection of the analytical method and its operating conditions. For ion chromatography (IC), which is a common method for HMS analysis, avoiding highly alkaline eluents is paramount. The use of eluents such as a carbonate/bicarbonate buffer (e.g., 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃), which maintains a more moderate pH of around 10.5, has been shown to successfully separate HMS from other anions without causing significant decomposition. nih.gov

Capillary electrophoresis (CE) has also been identified as a highly suitable method for HMS detection. mit.edu A key advantage of CE is that the eluent pH can be controlled to prevent the decomposition of the analyte, ensuring more accurate quantification. mit.edu Detection limits for HMS using CE have been reported as low as 0.4 µM and 0.02 µM with pressure and electrokinetic injection modes, respectively. mit.edu

Another approach is an indirect measurement technique. This method involves quantifying the total and free formaldehyde in a sample. The concentration of HMS is determined by the difference between these two measurements. To measure total formaldehyde, a strong base like sodium hydroxide (NaOH) is intentionally added to the sample to force the dissociation of the HMS adduct. acs.org This strategy implicitly confirms that avoiding such high pH conditions is necessary to keep the adduct intact for direct measurement.

Table 2: Analytical Strategies to Minimize HMS Decomposition

| Analytical Method | Strategy | Rationale | Source(s) |

| Ion Chromatography (IC) | Use of carbonate/bicarbonate eluents instead of strong bases like KOH. | Maintains a moderately alkaline pH (~10.5) that does not cause significant HMS decomposition. | nih.gov |

| Capillary Electrophoresis (CE) | Control of eluent pH. | The pH of the separation buffer can be optimized to ensure HMS stability throughout the analysis. | mit.edu |

| Indirect Determination | Separate quantification of free and total formaldehyde. | Measures the bound formaldehyde released after induced decomposition, bypassing the need to measure the unstable adduct directly. | acs.org |

Interferences from Co-existing Species

The accurate quantification of this compound can be complicated by the presence of other chemical species in the sample matrix that can interfere with analytical measurements. These interferences can arise from compounds that have similar analytical responses or that can chemically interact with the analyte.

In chromatographic techniques, co-elution with other species is a primary concern. During ion chromatography analysis, sulfate is a significant interferent. The retention time of sulfate can be very close to that of HMS, with one study noting it eluting about one minute after HMS, leading to peak overlap that primarily affects the accurate quantification of HMS. nih.gov

In mass spectrometry (MS) based methods, such as single-particle aerosol time-of-flight mass spectrometry (ATOFMS), interference is also a notable challenge. The mass spectra of HMS can share characteristic ions with other compounds. For instance, quantification can be difficult when HMS is present in samples containing ammonium sulfate. mit.edu Furthermore, most of the mass spectral peaks for HMS are not unique and are often shared with sulfate or common organic species, making unambiguous identification and quantification challenging. nih.govmit.edu The m/z = 111 (HOCH₂SO₃⁻) and m/z = 81 (HSO₃⁻) ions have been used as markers for HMS, but their uniqueness can be compromised. mit.edu

Other sulfur-containing species, such as sulfite and methyl sulfonic acid (MSA), can also pose challenges to the accurate measurement of HMS. mit.edu While techniques like ion-exchange chromatography have shown the potential to efficiently separate these various sulfur species, careful optimization of the method is required to resolve them from the HMS peak. mit.edu

Table 3: Common Interferences in the Analysis of Hydroxymethanesulphonate (HMS)

| Interfering Species | Analytical Technique(s) Affected | Nature of Interference | Source(s) |

| Sulfate (SO₄²⁻) | Ion Chromatography (IC), Mass Spectrometry (MS) | Co-elution or peak overlap in IC; shared mass spectral fragments in MS. | nih.govmit.edu |

| Ammonium Sulfate ((NH₄)₂SO₄) | Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) | Creates uncertainties in quantification when mixed with HMS. | mit.edu |

| Methyl Sulfonic Acid (MSA) | General (e.g., Chromatography) | Potential for co-elution or similar analytical response, complicating quantification. | mit.edu |

| Sulfite (SO₃²⁻) | General (e.g., Chromatography) | As a precursor, its presence can interfere if not chromatographically resolved. | mit.edu |

| Common Organic Species | Mass Spectrometry (MS) | Shared mass spectral fragments with HMS, leading to a lack of unique identifiers. | nih.gov |

Environmental Chemistry and Atmospheric Research

Formation and Abundance in Atmospheric Aqueous Phases

Hydroxymethanesulfonate (HMS), the adduct of dissolved sulfur dioxide (SO₂) and formaldehyde (B43269) (HCHO), is a significant, albeit sometimes overlooked, component of atmospheric sulfur chemistry. nih.gov Its formation occurs predominantly in aqueous phases, where the precursors can dissolve and react. nih.govnasa.gov The primary reaction pathway involves the nucleophilic addition of sulfite (B76179) or bisulfite to formaldehyde. nih.govnasa.govnih.gov The formation of HMS is highly dependent on the pH of the aqueous solution, with moderate pH levels between 4 and 6 providing favorable conditions. nih.govacs.org

Cloud Water and Fog Chemistry

Cloud and fog water provide ideal environments for the formation of hydroxymethanesulfonate due to their high liquid water content and favorable pH conditions. nih.govacs.org The presence of HMS in fog and cloud water has been identified in various studies, confirming that it can form and reach significant concentrations in these atmospheric droplets. nih.govcopernicus.orgnih.gov In some cases, the formation of HMS in fog water has been linked to excesses of sulfur in the +4 oxidation state [S(IV)] and formaldehyde. nih.gov

Studies have identified HMS in fog water in locations such as Bakersfield, California, where concentrations reached as high as 300 micromoles per liter. nih.gov Research in an Arctic oil field also detected HMS within submicrometer atmospheric aerosols during frequent late summer regional fog events, with the number fraction of individual particles containing HMS increasing during these periods, which is consistent with aqueous-phase formation within fog droplets. nsf.gov The low volatility of HMS ensures that it remains in the aerosol particle phase after the cloud or fog droplets evaporate. nih.govacs.org While HMS formation in clouds is recognized, one study at a subtropical mountain site in Hong Kong estimated that the in-cloud formation of HMS was insufficient to explain the observed deficit of formaldehyde, suggesting other chemical processes were also at play. copernicus.org

Aqueous Aerosol Particle Processes

Beyond cloud and fog, HMS formation also occurs in the aqueous phase of aerosol particles. copernicus.orgcopernicus.org Although the water content in aerosols is several orders of magnitude lower than in cloud or fog, this pathway is a crucial contributor to atmospheric HMS, particularly in polluted environments. nih.govacs.org The formation in aerosol water is supported by the strong correlation observed between HMS concentrations and aerosol water content. copernicus.org

The process is favored under conditions of high aerosol water content, moderately acidic pH, high levels of gaseous precursors (SO₂ and HCHO), and low temperatures. copernicus.org The reaction proceeds through the aqueous-phase reaction of dissolved formaldehyde and S(IV). copernicus.org Once formed, the low volatility of HMS causes it to remain in the aerosol particle after the evaporation of water. acs.org This mechanism is particularly important in explaining high particulate sulfur concentrations, especially during haze events in regions like northern China. copernicus.org

Contribution to Atmospheric Particulate Matter

Hydroxymethanesulfonate is a notable, and at times substantial, contributor to the mass of atmospheric particulate matter, particularly fine particulate matter (PM2.5). acs.orgnih.gov Its presence can lead to an overestimation of sulfate (B86663) in measurements using traditional ion chromatography methods, as HMS can be misidentified as sulfate. nih.govresearchgate.netcopernicus.org

Role in Fine Particulate Matter (PM2.5) Composition

HMS can constitute a significant fraction of the total PM2.5 mass and the total sulfur content within these particles, especially during pollution episodes. acs.orgnih.gov For instance, during winter pollution events in Fairbanks, Alaska, HMS was found to comprise 2.8–6.8% of the total PM2.5 mass and 26–41% of the PM2.5 sulfur. acs.orgnih.gov In comparison, during severe winter haze in Beijing, HMS accounted for an average of 1.5% and 2.7% of the PM2.5 mass in 2015 and 2016, respectively. nih.govcopernicus.org

The contribution of HMS to organic matter (OM) in PM2.5 is also significant. In Beijing, it was estimated to account for up to 15% of OM during winter haze. copernicus.orgresearchgate.net These findings highlight the importance of accurately quantifying HMS to understand the composition and sources of PM2.5.

Table 1: Contribution of Hydroxymethanesulfonate (HMS) to PM2.5 Mass and Sulfur

| Location | Condition | HMS Contribution to PM2.5 Mass (%) | HMS Contribution to PM2.5 Sulfur (%) | HMS/Sulfate Molar Ratio |

|---|---|---|---|---|

| Fairbanks, Alaska | Pollution Episodes (PM2.5 > 35 µg/m³) | 2.8 - 6.8 | 26 - 41 | 0.26 - 0.41 |

| Beijing, China | Severe Winter Haze (2015) | 1.5 (average) | - | 0.06 (average) |

| Beijing, China | Severe Winter Haze (2016) | 2.7 (average) | - | 0.15 (average) |

Data sourced from studies conducted in Fairbanks and Beijing. nih.govacs.orgnih.govcopernicus.org

Significance in Haze Formation Events

HMS plays a particularly significant role in the formation of severe haze, especially during winter in regions like the North China Plain. copernicus.orgcopernicus.orgnih.govresearchgate.net During these events, high concentrations of precursor gases (SO₂ and HCHO), coupled with favorable meteorological conditions, lead to the rapid formation of HMS. copernicus.orgcopernicus.org

In Beijing, HMS concentrations were observed to increase with the severity of winter haze pollution. copernicus.orgcopernicus.org Modeling studies have suggested that the inclusion of HMS chemistry can help explain the high levels of particulate sulfur observed during extreme haze events that were previously unexplained by models. nih.gov The formation of HMS in aerosol water is considered a key heterogeneous chemical process contributing to the high concentrations of secondary aerosols during these pollution episodes. copernicus.orgresearchgate.net For example, during severe winter haze in Beijing, HMS concentrations were measured at 4 µg/m³ in 2015 and 7 µg/m³ in 2016, with peaks reaching as high as 18.5 µg/m³. nih.govcopernicus.org

Influence of Meteorological Conditions on Formation

Meteorological conditions are a key determinant in the formation and atmospheric abundance of hydroxymethanesulfonate. acs.org Low temperatures, high relative humidity (RH), and stable atmospheric conditions like temperature inversions create an environment conducive to HMS production. nih.govacs.orgcopernicus.org

Low temperatures enhance the solubility of precursor gases SO₂ and HCHO in aqueous phases, thereby facilitating HMS formation. nih.gov For instance, studies in Fairbanks, Alaska, noted high HMS concentrations even at temperatures as low as -35°C. nih.gov High RH leads to an increase in aerosol liquid water content, which provides more medium for the aqueous-phase reactions to occur. copernicus.org A significant increase in HMS concentration is often observed when the RH exceeds 60%. copernicus.org Furthermore, strong and low-altitude temperature inversions can trap pollutants, leading to an accumulation of precursors and consequently higher HMS concentrations. nih.gov The month-to-month variability of HMS, with peaks often observed in the coldest months, is strongly linked to these changing meteorological factors. acs.org

Atmospheric Transformation and Fate

The atmospheric journey of potassium hydroxymethanesulphonate, or more specifically its anion, hydroxymethanesulfonate (HMS), is primarily governed by its formation and reactions within the aqueous phase of atmospheric aerosols, clouds, and fog. copernicus.orgnih.gov HMS is recognized as a significant organosulfur compound and a notable contributor to the formation of secondary aerosols, particularly during winter haze events in polluted regions. copernicus.orgnih.gov

The stability and degradation of hydroxymethanesulfonate in the atmosphere are intrinsically linked to chemical equilibria in the aqueous phase. nih.gov HMS is formed from the reaction of dissolved sulfur dioxide (SO2) and formaldehyde (HCHO). copernicus.orgcopernicus.org The persistence of HMS is favored in environments with high concentrations of these precursors, coupled with low temperatures and high relative humidity. copernicus.orgnih.gov

The primary atmospheric degradation pathway for HMS is its decomposition back to S(IV) (sulfite/bisulfite) and formaldehyde. nih.gov This decomposition is an equilibrium-driven process. nih.gov If an air parcel containing HMS is transported to a region with lower concentrations of SO2 and HCHO, the equilibrium will shift, favoring the decomposition of HMS. nih.gov The rate of this decomposition increases with higher cloud pH. nih.gov While HMS is stable in its salt form in dry aerosol particles, it can decompose if the particles remain in an aqueous phase. nih.gov

Hydroxymethanesulfonate exhibits resistance to oxidation by common atmospheric oxidants such as ozone (O3) and hydrogen peroxide (H2O2). copernicus.org However, it can be oxidized by the hydroxyl radical (OH) in the aqueous phase. nih.govcopernicus.org Theoretical studies suggest that the oxidation of the HMS anion (CH2(OH)SO3−) by an OH radical, followed by a reaction with molecular oxygen (O2), can lead to the formation of the SO5˙− radical. nih.govnih.gov This indicates that while direct oxidation by some major oxidants is slow, the reaction with the highly reactive OH radical provides a pathway for its transformation in the atmosphere. copernicus.org

The competition between the formation of HMS and the oxidation of SO2 by other oxidants is a key factor influencing HMS concentrations. copernicus.org In environments with low photochemical activity, such as during winter in northern China, lower levels of oxidants like O3 and H2O2 allow for higher concentrations of SO2 and formaldehyde to be available for HMS formation. copernicus.orgnih.gov

Aqueous-phase reaction modeling is crucial for understanding and predicting the atmospheric concentration and impact of hydroxymethanesulfonate. copernicus.orgcopernicus.org Models like GEOS-Chem have been modified to include HMS chemistry to simulate its global significance and distribution. copernicus.org These models incorporate key processes including:

Formation and Decomposition: The reversible reaction between dissolved SO2 (as sulfite or bisulfite) and formaldehyde. nih.govcopernicus.org Quantum chemistry calculations show that the reaction involving sulfite (SO32−) has a much lower energy barrier (1.6 kcal mol−1) compared to the reaction with bisulfite (HSO3−) (9.7 kcal mol−1), making the sulfite pathway more favorable. nih.govnih.gov

Oxidation: The oxidation of HMS by OH radicals. copernicus.org

Phase Equilibrium: The transfer of precursors like SO2 and formaldehyde from the gas phase to the aqueous phase, governed by Henry's law. nih.govcopernicus.org

Environmental Factors: The influence of temperature, pH, and aerosol water content on reaction rates. copernicus.orgnih.gov For instance, lower temperatures significantly enhance the solubility of both SO2 and HCHO, facilitating HMS production. nih.gov

Global modeling studies have successfully reproduced observed HMS concentrations, identifying East Asia, Europe, and North America as hotspots. copernicus.org These models predict the highest HMS concentrations during colder periods and show that aqueous clouds are the primary medium for HMS chemistry. copernicus.org

Table 1: Kinetic Parameters for HMS Formation This interactive table summarizes key kinetic parameters used in aqueous-phase modeling of hydroxymethanesulfonate.

| Reaction | Parameter | Value | Temperature (K) | Ionic Strength (M) | Reference |

|---|---|---|---|---|---|

| HCHO + HSO₃⁻ → CH₂(OH)SO₃⁻ | Rate Constant (k₁) | 7.9 x 10² M⁻¹s⁻¹ | 298 | 1 | copernicus.org |

| HCHO + SO₃²⁻ → CH₂(OH)SO₃⁻ | Rate Constant (k₂) | 2.5 x 10⁷ M⁻¹s⁻¹ | 298 | 1 | copernicus.org |

| HCHO + HSO₃⁻ | Energy Barrier | 9.7 kcal mol⁻¹ | N/A | N/A | nih.govnih.gov |

| HCHO + SO₃²⁻ | Energy Barrier | 1.6 kcal mol⁻¹ | N/A | N/A | nih.govnih.gov |

Environmental Remediation and Pollution Control Research

The chemistry of hydroxymethanesulfonate is relevant to technologies aimed at controlling sulfur dioxide emissions, a major air pollutant.

Flue gas desulfurization (FGD) is a set of technologies used to remove sulfur dioxide (SO2) from the exhaust flue gases of fossil-fuel power plants. nih.govhmicronpowder.com Wet scrubbing processes, which are a common type of FGD, involve an aqueous solution or slurry to absorb the SO2. nih.govyokogawa.com The fundamental chemistry of HMS formation—the reaction between SO2 and an aldehyde in an aqueous medium—is analogous to the principles of wet FGD, where SO2 is captured in an aqueous phase. nih.gov

In typical FGD systems, alkaline sorbents like limestone (CaCO3) or lime (CaO) are used to react with the absorbed SO2. nih.gov Research into alternative and more efficient FGD methods could potentially involve chemistries similar to HMS formation. While this compound itself is not a primary reagent in large-scale FGD, the underlying reaction highlights a pathway for capturing SO2. The process involves the dissolution of SO2 gas, its hydrolysis and acid dissociation, followed by a reaction with a capturing agent. nih.gov

Research on the environmental biodegradation of organosulfur compounds is an active field, though specific studies focusing solely on this compound are not extensively detailed in the provided results. However, the general principles of biodegradation can be applied. Biodegradation is a process where microorganisms, such as bacteria and fungi, break down complex substances into simpler ones. nih.govproquest.com

For a compound like this compound, biodegradation would likely involve enzymatic attacks to cleave the carbon-sulfur bond. Microorganisms capable of utilizing sulfur or simple carbon compounds could potentially metabolize this molecule. For instance, certain bacteria and fungi are known to degrade a wide range of organic pollutants, including hydrocarbons and dyes, through various enzymatic pathways. nih.govproquest.com The ultimate end products of complete aerobic biodegradation are typically carbon dioxide, water, and inorganic sulfate. nih.gov The specific microbial strains and enzymatic systems capable of degrading hydroxymethanesulfonate would be a subject for targeted geomicrobiology and bioremediation research.

Global and Regional Atmospheric Modeling Studies

The development and application of three-dimensional chemical transport models, such as GEOS-Chem, have been instrumental in elucidating the role of hydroxymethanesulphonate (HMS) in the atmosphere. copernicus.orggithub.io These models, which are driven by assimilated meteorological data, provide a framework for simulating the complex chemical and physical processes that govern the lifecycle of atmospheric constituents. github.io

Integration of Hydroxymethanesulphonate Chemistry into Atmospheric Models

The incorporation of HMS chemistry into atmospheric models like GEOS-Chem marked a significant step forward in understanding its contribution to atmospheric sulfur loading. copernicus.orggithub.io The heterogeneous chemistry of HMS was notably included in GEOS-Chem version 13.3.0. github.io This integration involves a detailed representation of the aqueous-phase reactions that lead to the formation and decomposition of HMS. copernicus.org

The modeling framework accounts for key processes such as the entrainment and detrainment of air into and out of clouds, as well as the mass transfer of gaseous precursors between the gas and aqueous phases. copernicus.org The formation of HMS is primarily modeled through the aqueous-phase reaction of dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO). copernicus.org The kinetics of these reactions are dependent on various factors, including temperature and pH. copernicus.org For instance, the rate constants for HMS formation can differ significantly at varying pH levels. copernicus.org

Conversely, the decomposition of HMS back to its precursors is also included in the models. copernicus.org Furthermore, the oxidation of HMS by hydroxyl radicals (OH) in the aqueous phase is considered, while its resistance to oxidation by hydrogen peroxide (H₂O₂) and ozone (O₃) is also a key aspect of the integrated chemistry. copernicus.org The models also consider the phase equilibrium of the precursor gases, HCHO and SO₂, which is described by their respective Henry's law constants. copernicus.org

The implementation of HMS chemistry in models like GEOS-Chem allows for a more comprehensive simulation of atmospheric sulfur species, moving beyond the traditional focus on sulfate aerosols. copernicus.orgcopernicus.org

Simulation of Spatial and Temporal Distribution

Global and regional simulations using atmospheric models with integrated HMS chemistry have provided valuable insights into the spatial and temporal distribution of this compound. copernicus.orgcopernicus.org These simulations consistently show that East Asia, particularly northern China, experiences the highest concentrations of HMS, followed by Europe and North America. copernicus.orgcopernicus.org

Seasonal and Regional Variations in HMS Concentrations

Simulations reveal a distinct seasonal pattern for HMS, with higher concentrations observed during the colder months. copernicus.orgcopernicus.org This seasonality is attributed to several factors, including the increased solubility of precursor gases (SO₂ and HCHO) at lower temperatures and reduced photochemical activity, which leads to less competition for SO₂ from other oxidants. copernicus.org

In northern China, during winter haze episodes, simulated average HMS concentrations can range from 1 to 3 µg/m³. copernicus.orgresearchgate.net Some studies have reported even higher daily average concentrations, reaching up to 15 µg/m³. copernicus.org During these periods, the molar ratio of HMS to sulfate can be significant, with simulated values in northern China in winter ranging from 0.1 to 0.2. copernicus.orgresearchgate.net

While quantitative data for Europe and North America from these models is less frequently reported in the literature, the general trend of higher wintertime concentrations is consistent across these regions. copernicus.org The models suggest that in polluted regions of the Northern Hemisphere, HMS can constitute a significant fraction of particulate sulfur, particularly in winter. whiterose.ac.uk For example, some simulations indicate that HMS could account for a quarter or more of the seasonal mean particulate sulfur in various polluted areas. whiterose.ac.uk

Below are interactive data tables summarizing key findings from GEOS-Chem modeling studies on the spatial and temporal distribution of hydroxymethanesulphonate.

Simulated Wintertime Hydroxymethanesulphonate (HMS) Concentrations and Ratios

| Region | Average HMS Concentration (µg/m³) | HMS/Sulfate Molar Ratio |

| Northern China | 1 - 3 copernicus.orgresearchgate.net | 0.1 - 0.2 copernicus.orgresearchgate.net |

| Europe | Data not explicitly available in reviewed literature | Data not explicitly available in reviewed literature |

| North America | Data not explicitly available in reviewed literature | Data not explicitly available in reviewed literature |

Qualitative Seasonal Trends of Hydroxymethanesulphonate (HMS) from Atmospheric Models

| Region | Winter | Spring | Summer | Autumn |

| Global | Higher Concentrations copernicus.org | Lower Concentrations | Lower Concentrations | Lower Concentrations |

| East Asia | Highest Concentrations copernicus.org | Decreasing | Low Concentrations | Increasing |

| Europe | Higher Concentrations copernicus.org | Decreasing | Low Concentrations | Increasing |

| North America | Higher Concentrations copernicus.org | Decreasing | Low Concentrations | Increasing |

These modeling studies underscore the importance of including HMS chemistry in atmospheric models to accurately represent the composition and sources of atmospheric aerosols, particularly in polluted regions during winter. The continued refinement of these models will further enhance our understanding of the role of hydroxymethanesulphonate in air quality and climate.

Industrial and Technological Applications Research

Role in Chemical Manufacturing Processes

In the broad landscape of chemical manufacturing, potassium hydroxymethanesulphonate serves as both a reactive agent and a valuable intermediate, contributing to the synthesis of a range of products.

The textile industry relies on a variety of chemical agents to achieve vibrant and lasting colors on fabrics. Vat dyes, a class of dyes known for their excellent fastness properties, require a reduction step to become soluble and bind to the textile fibers. This is where compounds related to hydroxymethanesulphonate play a crucial role.

While sodium formaldehyde (B43269) sulfoxylate, often known by the trade name Rongalite C, is a commonly used reducing agent in this process, the underlying chemistry involves the hydroxymethanesulphinate ion. This compound can act as a source for this active reducing species in the printing and dyeing of textiles. In discharge printing, a technique used to create patterns by destroying color on a pre-dyed fabric, these reducing agents are printed onto the fabric to remove the dye in specific areas. The stability and reducing power of hydroxymethanesulphonate salts make them suitable for these intricate textile applications.

Research has explored alternatives to traditional reducing agents like sodium hydrosulfite due to environmental concerns, with hydroxymethane sulfinate compounds being considered as more ecological options.

Table 1: Key Reducing Agents in Vat Dyeing and Printing

| Reducing Agent | Chemical Family | Key Application |

| Sodium Hydrosulfite | Sulfite (B76179) Derivative | Conventional reducing agent for vat dyes. |

| Sodium Formaldehyde Sulfoxylate (Rongalite C) | Sulfoxylate Derivative | Used in discharge printing and as a reducing agent. |

| This compound | Sulfonate Derivative | Potential source of the active reducing species. |

| Thiourea Dioxide | Urea Derivative | An alternative reducing agent with high stability. |

Beyond the textile industry, this compound and its related compounds serve as intermediates in broader industrial synthesis. As compounds that can be generated during multi-step chemical reactions, they act as transient species that facilitate molecular transformations. The structure of this compound, containing both a hydroxyl and a sulfonate group attached to a methane core, offers reactive sites for further chemical modifications.

This dual functionality allows it to be a building block for more complex molecules. In the synthesis of fine chemicals, intermediates like this compound can be used to introduce specific functional groups into a molecule, a critical step in producing high-purity compounds with desired properties. While specific large-scale industrial synthesis pathways directly utilizing this compound are not extensively documented in publicly available literature, its chemical nature suggests potential applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals where the introduction of a sulfomethyl group is desired.

Wastewater Treatment Technologies

The remediation of industrial wastewater is a critical aspect of environmental protection. This compound has been investigated for its potential role in treating certain types of industrial effluents.

Industrial processes, such as those in the chemical and manufacturing sectors, can generate wastewater containing various sulfur compounds, including sulfites and sulfates. The presence of these compounds in high concentrations can be detrimental to the environment. While various methods exist for the removal of sulfur compounds from wastewater, including precipitation and biological treatments, the chemical properties of this compound suggest a potential role in neutralization processes.

Though direct, large-scale application data is limited, the chemistry of the hydroxymethanesulphonate ion indicates it could potentially react with certain sulfur-based effluents. The reactivity of the compound could theoretically be harnessed to convert more harmful sulfur compounds into less noxious forms. For instance, its reducing properties could be utilized to alter the oxidation state of sulfur species in wastewater. However, it is important to note that the primary methods for treating sulfur-containing wastewater currently revolve around processes like precipitation with calcium or barium salts and biological sulfate (B86663) reduction.

Table 2: Common Methods for Treating Sulfur-Based Effluents

| Treatment Method | Description | Target Sulfur Compounds |

| Chemical Precipitation | Addition of chemicals (e.g., lime) to form insoluble sulfate salts. | Sulfates |

| Biological Treatment | Use of microorganisms to reduce sulfates to sulfides. | Sulfates |

| Ion Exchange | Removal of sulfate ions using ion-exchange resins. | Sulfates |

| Adsorption | Use of adsorbent materials to capture sulfur compounds. | Various sulfur compounds |

| Oxidation/Reduction | Alteration of the oxidation state of sulfur compounds. | Sulfites, Sulfides |

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Molecular Orbital Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, are fundamental to describing the molecular properties of the hydroxymethanesulfonate anion.

The electronic structure of a molecule dictates its reactivity. Computational methods are used to determine the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For the hydroxymethanesulfonate anion, the HOMO is typically localized on the oxygen atoms, particularly those of the sulfonate group, indicating these are the primary sites for electrophilic attack. The LUMO is generally an anti-bonding orbital (σ*) associated with the C-S or S-O bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. copernicus.orgnih.gov

Charge Distribution and Bonding: Natural Bond Orbital (NBO) analysis is often employed to understand charge distribution. In the HMS anion, a significant negative charge resides on the sulfonate (SO₃⁻) group, while the hydroxymethyl (CH₂OH) group is comparatively neutral or slightly polarized. The bond between carbon and sulfur is a key feature, and its characterization is essential for understanding the anion's stability and decomposition pathways. Computational studies confirm this is a stable single covalent bond.

One of the most significant applications of computational chemistry to HMS has been in simulating its formation pathway. HMS is primarily formed in the aqueous phase via the nucleophilic addition of sulfur(IV) species (bisulfite, HSO₃⁻, or sulfite (B76179), SO₃²⁻) to formaldehyde (B43269) (HCHO).

Formation from Formaldehyde and Bisulfite/Sulfite: Quantum chemical calculations have been used to map the potential energy surface for this reaction. rsc.org High-level calculations (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ) provide accurate energy barriers and reaction enthalpies. rsc.org

Simulations show the reaction proceeds through a transition state where the S-C bond is partially formed. The calculated free energy barriers are crucial for understanding the reaction kinetics. For instance, the reaction between formaldehyde and the sulfite anion (SO₃²⁻) has a significantly lower activation barrier than the reaction with the bisulfite anion (HSO₃⁻), indicating that the former is a much more favorable pathway, particularly in less acidic conditions (higher pH) where the sulfite concentration is higher. rsc.org

| Reaction Pathway | Reactants | Transition State (TS) | Product | Calculated Free Energy Barrier (kcal/mol) |

| Bisulfite Addition | HCHO + HSO₃⁻ | [HCHO---HSO₃]‡ | CH₂(OH)SO₃⁻ | 9.7 |

| Sulfite Addition | HCHO + SO₃²⁻ | [HCHO---SO₃]‡ | CH₂(O⁻)SO₃⁻ | 1.6 |